2-(Methoxymethyl)cyclohexanone
Description
2-(Methoxymethyl)cyclohexanone is a cyclohexanone derivative with a methoxymethyl (-CH₂OCH₃) substituent at the 2-position of the ketone ring. This compound is characterized by its ether-functionalized alkyl chain, which enhances its polarity compared to non-oxygenated analogs like 2-methylcyclohexanone. The methoxymethyl group influences its solubility, boiling point, and reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals.
Properties
CAS No. |
58173-92-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(methoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-10-6-7-4-2-3-5-8(7)9/h7H,2-6H2,1H3 |
InChI Key |
ISLGGTSUDYDVRI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCCC1=O |
Origin of Product |
United States |
Scientific Research Applications
2-(Methoxymethyl)cyclohexanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)cyclohexanone in biological systems involves its interaction with cellular enzymes and receptors. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets, such as enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(Methoxymethyl)cyclohexanone with structurally related cyclohexanone derivatives:
Key Comparisons
Polarity and Solubility: The methoxymethyl group in this compound increases its polarity compared to 2-methylcyclohexanone, making it more soluble in polar solvents like methanol or acetone. In contrast, 2-(2-methoxybenzyl)cyclohexanone exhibits even higher polarity due to its aromatic methoxy group .
Synthetic Utility: Methoxetamine, a psychoactive analog, demonstrates how substituents at C2 influence pharmacological activity. Its ethylamino and methoxyphenyl groups enhance receptor binding compared to simpler alkyl derivatives .
Chromatographic Performance: Cyclohexanone derivatives functionalized with groups like DMSO or methoxymethyl show distinct chromatographic selectivities. For example, DMSO-functionalized columns achieve higher theoretical plate numbers (60,000 m⁻¹) compared to cyclohexanone analogs (37,000 m⁻¹), highlighting substituent-dependent efficiency .
Crystallographic Behavior: Bis-substituted cyclohexanones (e.g., 2,6-bis-nitrobenzylidene derivatives) exhibit non-isomorphous crystal structures, suggesting that even minor substituent changes (e.g., methoxymethyl vs. nitro groups) drastically alter packing arrangements .
Catalytic Applications: Substituents influence reactivity in catalytic processes. For instance, Pd@mpg-C₃N₄ selectively hydrogenates phenol to cyclohexanone under mild conditions, but methoxymethyl-substituted derivatives may require tailored catalysts due to steric/electronic effects .
Research Findings and Data Tables
Physical Properties Comparison
Biological Activity
2-(Methoxymethyl)cyclohexanone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antioxidant properties. This article synthesizes existing research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is an organic compound characterized by a cyclohexane ring substituted with a methoxymethyl group and a ketone functional group. Its structure can be represented as follows:
This structural configuration contributes to its reactivity and interaction with biological systems.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action appears to involve the disruption of bacterial respiratory chain dehydrogenase activity, which is crucial for energy production in bacteria. This disruption leads to decreased energy availability, ultimately inhibiting bacterial growth and viability.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Significant reduction in growth observed |
| Escherichia coli | 1.0 mg/mL | Moderate inhibition noted |
| Pseudomonas aeruginosa | 1.5 mg/mL | Minimal effect compared to Gram-positive strains |
The results indicate that this compound is more effective against Gram-positive bacteria than Gram-negative strains, which may be attributed to differences in cell wall structure and permeability.
Antioxidant Activity
In addition to its antibacterial properties, this compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage cellular components.
Case Study: Antioxidant Activity Assessment
A recent investigation assessed the antioxidant activity of various compounds, including this compound, using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization tests.
- DPPH Assay : The compound demonstrated a significant scavenging effect at concentrations above 0.5 mg/mL.
- ABTS Assay : Results indicated an IC50 value of approximately 0.6 mg/mL, suggesting potent antioxidant activity.
The biological activities of this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in bacterial respiration.
- Scavenging Free Radicals : Its structure allows it to effectively neutralize reactive oxygen species (ROS), reducing oxidative stress.
- Membrane Disruption : Potential interactions with bacterial membranes may lead to increased permeability and eventual cell lysis.
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes nucleophilic addition-elimination reactions with amines or nucleophiles, forming imines or amines. These reactions are typical for ketones, where the carbonyl group (C=O) acts as an electrophilic site.
Oxidation Reactions
Palladium(II) chloride in methanol under a CO atmosphere oxidizes 2-(methoxymethyl)cyclohexanone to acyclic diesters . This pathway highlights the compound’s susceptibility to oxidative cleavage, a common feature of ketones.
Hydrogenation Pathways
In studies involving biomass-derived feedstocks, the compound participates in hydrogenation and hydrolysis processes . Partial hydrogenation of aromatic ethers (e.g., anisole) produces intermediates like 1-methoxycyclohexene, which hydrolyzes to cyclohexanone. Bromide ions (e.g., KBr) inhibit further hydrogenation of cyclohexanone, enhancing selectivity .
General Ketone Reactivity
The carbonyl group in this compound undergoes nucleophilic attack , forming enolates or iminium intermediates. The methoxymethyl substituent may influence regioselectivity due to steric or electronic effects.
Hydrogenation and Hydrolysis Pathway
A proposed mechanism for cyclohexanone synthesis involves:
-
Partial hydrogenation of aromatic rings (e.g., anisole) to form 1-methoxycyclohexene.
-
Hydrolysis of the intermediate to yield cyclohexanone, with water playing a critical role .
-
Suppression of side reactions (e.g., cyclohexyl methyl ether formation) via bromide adsorption on Pd catalysts .
Reaction Conditions and Selectivity
Optimal conditions for cyclohexanone synthesis from anisole include:
-
Catalyst : Modified Pd/C (m-Pd/C) with KBr.
-
Solvent : H₂O/CH₂Cl₂ mixtures, where water enhances hydrolysis and suppresses side products .
Table 1: Effect of Solvent and Catalyst on Selectivity
| Factor | Impact on Cyclohexanone Selectivity |
|---|---|
| KBr in solvent | Suppresses hydrogenation |
| H₂O content (2.5 v%) | Maximizes selectivity |
| m-Pd/C catalyst | Stable for ≥5 reuse cycles |
Spectroscopic Analysis
Infrared spectroscopy confirms structural features:
-
C=O stretch : ~1700 cm⁻¹ (carbonyl group).
-
C-O stretch : ~1100–1250 cm⁻¹ (methoxy group).
Thermochemical Data
While direct data for this compound is limited, related compounds like 2-methylcyclohexanone exhibit:
Preparation Methods
Overview
The most established method for synthesizing 2-(methoxymethyl)cyclohexanone involves the reaction of 2-chlorocyclohexanone with methanol. This process is a nucleophilic substitution where the chlorine atom at the 2-position is replaced by a methoxy group derived from methanol. The reaction is typically conducted in a sealed, corrosion-resistant vessel at elevated temperatures.
Reaction Conditions and Procedure
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Starting material | 2-chlorocyclohexanone | Prepared by chlorination of cyclohexanone |
| Solvent | Methanol (excess) | Acts as both solvent and nucleophile |
| Temperature | 110° to 220° C (commonly 125° to 160° C) | Sealed vessel to maintain pressure |
| Reaction time | 5 minutes to 6 hours (commonly 15 min to 4 hrs) | Depends on temperature and scale |
| Molar ratio (methanol:chloroketone) | 2 to 20 or more moles methanol per mole chloroketone | Excess methanol drives reaction forward |
| Vessel material | Glass-lined or stainless steel alloy | To resist corrosion from HCl byproduct |
| Base addition | Optional: Tertiary amines (e.g., triethylamine), or inorganic bases (CaCO3) | Neutralizes HCl formed, improves yield |
Reaction Mechanism
- The chlorine atom on 2-chlorocyclohexanone is displaced by methanol, forming this compound.
- Hydrogen chloride (HCl) is generated as a byproduct.
- The presence of a base (e.g., triethylamine or calcium carbonate) neutralizes HCl, preventing side reactions and improving yield.
Workup and Purification
- After reaction completion, methanol is removed by distillation under reduced pressure.
- The residue is extracted with an organic solvent such as methylene chloride.
- Aqueous sodium hydroxide solution may be used to wash the organic layer to remove acidic impurities.
- The product is isolated by distillation, typically achieving yields of 80-95%.
Representative Experimental Data
| Example | 2-Chlorocyclohexanone (g) | Methanol (ml) | Temperature (°C) | Time (min/hr) | Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 30 | 160 | 125 | 4 hours | None | 90-95 | Sealed vessel, extraction with CH2Cl2 |
| 2 | 98 | 750 | 160 | 15 minutes | None | >90 | High conversion, short reaction time |
| 3 | 132 | 600 | 160 | 15-20 minutes | CaCO3 | 80-85 | Base neutralizes HCl, filtration step |
| 4 | 149 | 338 | 190 | 15 minutes | Triethylamine | 76-79 | Base recovery and reuse demonstrated |
Alternative Preparation Approaches
Use of Other Alkyl Alcohols
- Similar methods apply for preparing other alkoxycyclohexanones, such as 2-ethoxycyclohexanone, by substituting methanol with ethanol.
- Example: Heating 2-chlorocyclohexanone with excess ethyl alcohol at 190° C for 30 minutes yields 2-ethoxycyclohexanone in 97% yield.
Reaction Optimization and Notes
- Temperature and Time: Higher temperatures (up to 190-200° C) significantly reduce reaction time (minutes rather than hours) while maintaining high yield.
- Base Addition: Adding bases such as calcium carbonate or tertiary amines neutralizes HCl, preventing corrosion and side reactions, and facilitates product isolation.
- Solvent Ratio: Excess methanol is essential to drive the substitution reaction to completion.
- Vessel Material: Corrosion-resistant reactors (glass-lined or stainless steel) are critical due to HCl formation.
- Byproducts: Minor byproducts include alkyl chlorides and dialkyl ethers, which can be removed by distillation and extraction.
- Yields: Typical isolated yields range from 80% to 95%, depending on conditions and scale.
Summary Table of Key Preparation Data for this compound
| Preparation Parameter | Optimal Condition(s) | Outcome / Comments |
|---|---|---|
| Starting material | 2-chlorocyclohexanone | Prepared by chlorination of cyclohexanone |
| Nucleophile | Methanol (excess) | 2-5 to 20+ molar equivalents |
| Temperature | 125-190° C | Higher temp shortens reaction time |
| Reaction time | 15 minutes to 4 hours | Depends on temperature and scale |
| Base addition | Calcium carbonate or triethylamine | Neutralizes HCl, improves yield |
| Reactor type | Glass-lined or stainless steel | Corrosion resistant |
| Workup | Distillation, extraction with CH2Cl2, NaOH wash | Efficient isolation and purification |
| Yield | 80-95% | High yield with optimized conditions |
| Byproducts | Alkyl chlorides, dialkyl ethers | Removed by distillation/extraction |
Q & A
Q. What are the common synthetic routes for preparing 2-(Methoxymethyl)cyclohexanone in laboratory settings?
The synthesis of this compound typically involves functionalization of the cyclohexanone scaffold. Key methods include:
- Substitution Reactions : Introducing the methoxymethyl group via nucleophilic substitution. For example, reacting cyclohexanone derivatives with methoxymethyl halides in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions .
- Oxidation/Reduction Pathways : Modifying pre-functionalized cyclohexanol or cyclohexene derivatives. Oxidation of 2-(methoxymethyl)cyclohexanol using CrO₃ or KMnO₄ under controlled conditions can yield the ketone .
- Protection/Deprotection Strategies : Temporary protection of reactive groups (e.g., hydroxyl) during synthesis to prevent side reactions, followed by deprotection .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the methoxymethyl group’s position and cyclohexanone backbone. Distinct signals for the ketone carbonyl (~208–210 ppm in 13C NMR) and methoxymethyl protons (δ 3.2–3.5 ppm in 1H NMR) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₄O₂; calc. 142.0994 g/mol) and fragmentation patterns (e.g., loss of methoxymethyl group) .
- Infrared Spectroscopy (IR) : Strong absorption bands for the ketone (C=O stretch, ~1715 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) predict electron density distribution, identifying reactive sites. For example, the ketone’s carbonyl carbon is electrophilic, while the methoxymethyl group may sterically hinder nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Assess solvent effects and transition-state geometries. Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic additions .
- QSPR Models : Quantitative Structure-Property Relationships correlate substituent effects (e.g., methoxymethyl group) with reaction rates .
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?
- Box-Behnken Design (BBD) : A response surface methodology to optimize variables (e.g., temperature, catalyst loading, solvent ratio). For example, a BBD study for cyclohexanone derivatives achieved 92% yield by optimizing temperature (60–80°C) and catalyst (H₂SO₄, 5–15 mol%) .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress, enabling real-time adjustments .
- Solvent Screening : Polar solvents (e.g., THF, acetonitrile) enhance solubility of intermediates, while non-polar solvents (e.g., hexane) improve selectivity .
Q. What strategies resolve contradictions in reported reaction yields for this compound under varying conditions?
- Statistical Analysis : ANOVA identifies significant variables (e.g., temperature vs. catalyst) causing yield discrepancies .
- Reproducibility Protocols : Standardizing substrate purity (e.g., ≥98% cyclohexanone via GC analysis) and moisture control (e.g., molecular sieves in reactions) reduces variability .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in ketone) or kinetic isotope effects (KIE) clarify rate-determining steps .
Q. How does the methoxymethyl group influence the stereoelectronic properties of this compound?
- Steric Effects : The methoxymethyl group introduces axial/equatorial isomerism, favoring equatorial conformers due to reduced 1,3-diaxial interactions (confirmed by NOESY NMR) .
- Electronic Effects : The electron-donating methoxy group increases electron density at the carbonyl carbon, reducing electrophilicity. Hammett constants (σ⁺) quantify this effect .
- Solvent Interactions : Hydrogen bonding with protic solvents (e.g., MeOH) stabilizes specific conformers, altering reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
